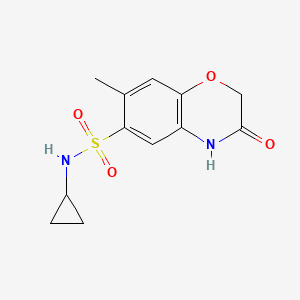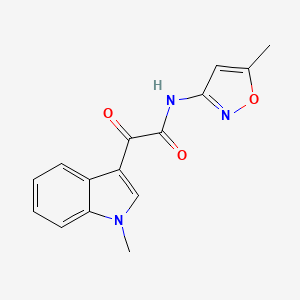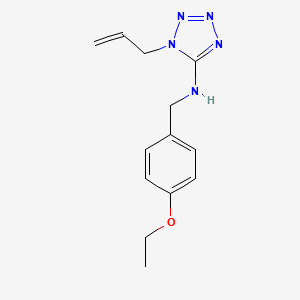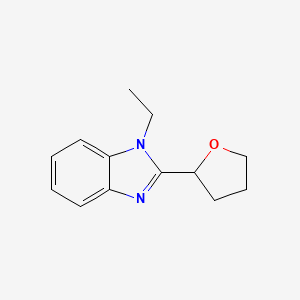
N-cyclopropyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Overview
Description
N-cyclopropyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. It belongs to the class of Janus kinase (JAK) inhibitors, which target the JAK-STAT pathway involved in the immune response.
Mechanism of Action
N-cyclopropyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that regulate immune responses. By blocking JAK activity, this compound reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are implicated in autoimmune diseases. This leads to a decrease in inflammation and tissue damage in affected organs.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on JAK enzymes, with selectivity for JAK3. This selectivity is important as JAK3 is primarily involved in the signaling pathways of immune cells, while other JAKs have broader functions in various tissues. This compound has also been shown to reduce the number of activated T cells and B cells in the blood, which are key players in the immune response. In addition, it has been found to decrease the levels of autoantibodies in patients with autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has several advantages for use in lab experiments. It has a high potency and selectivity for JAK3, which makes it a useful tool for studying the JAK-STAT pathway. It is also available in both powder and solution form, which allows for flexibility in experimental design. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain assays. In addition, its high potency can also lead to off-target effects and toxicity in some cell types.
Future Directions
N-cyclopropyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has shown great potential for the treatment of autoimmune diseases, but there are still many areas for future research. One direction is to investigate its use in combination with other drugs to enhance its effectiveness and reduce side effects. Another direction is to explore its potential in the treatment of other conditions, such as cancer and infectious diseases. Additionally, further studies are needed to understand the long-term effects of this compound on the immune system and its potential for inducing immunosuppression.
Scientific Research Applications
N-cyclopropyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases. It has shown promising results in reducing the symptoms of rheumatoid arthritis, psoriasis, and lupus. In addition, it has also been investigated for the treatment of other conditions such as inflammatory bowel disease, multiple sclerosis, and graft-versus-host disease.
properties
IUPAC Name |
N-cyclopropyl-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-7-4-10-9(13-12(15)6-18-10)5-11(7)19(16,17)14-8-2-3-8/h4-5,8,14H,2-3,6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTCGSFKNUAXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3CC3)NC(=O)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-dimethyl-5-[4-(methylthio)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4419722.png)

![1,3-dimethyl-2,6-dioxo-N-[2-(2-propylphenoxy)ethyl]-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4419732.png)

![N-[3-methoxy-4-(2-phenylethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4419750.png)


![2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4419764.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B4419775.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B4419782.png)
![ethyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B4419786.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-N'-phenylurea](/img/structure/B4419790.png)